Scaffold-Dependent Kinase Selectivity: 3H-Imidazo[4,5-b]pyridine vs. 1H-Imidazo[4,5-c]pyridine in JAK Family Inhibition
In a direct head-to-head biochemical assay comparison, the 3H-imidazo[4,5-b]pyridine scaffold demonstrated distinct selectivity profiles against JAK family kinases when compared to the isomeric 1H-imidazo[4,5-c]pyridine scaffold. The selectivity was quantified as the ratio of IC50 values for JAK1 versus TYK2 [1]. The 3H-imidazo[4,5-b]pyridine-based compounds exhibited a markedly different selectivity window, with IC50 ratios deviating significantly from those of the 1H-imidazo[4,5-c]pyridine analogs, indicating that the fusion geometry and tautomeric state directly impact target engagement.
| Evidence Dimension | JAK1/TYK2 selectivity ratio (derived from IC50 values) |
|---|---|
| Target Compound Data | 3H-imidazo[4,5-b]pyridine scaffold: Selectivity ratio range varies by substituent; specific matched pairs 10 and 11 show differential selectivity (IC50 ratios reported in source) |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine scaffold: Different selectivity pattern across JAK family members |
| Quantified Difference | Distinct IC50 ratio profiles; quantitative differences in selectivity windows between scaffolds |
| Conditions | Fluorescence-based biochemical assays using catalytic domains of JAK1, JAK2, JAK3, and TYK2; IC50 values determined in vitro [1] |
Why This Matters
For researchers developing selective kinase inhibitors, the choice of imidazopyridine scaffold directly impacts target selectivity, making 3H-imidazo[4,5-b]pyridin-3-ol a non-interchangeable building block for achieving desired selectivity profiles.
- [1] PMC Figure 3. Selectivity comparison between the 1H-imidazo[4,5-c]pyridine and the 3H-imidazo[4,5-b]pyridine scaffolds. J Med Chem. 2024;67(11):8545–8568. doi:10.1021/acs.jmedchem.4c00769. View Source
